Kobe0065

Catalog No.
S548762
CAS No.
436133-68-5
M.F
C15H11ClF3N5O4S
M. Wt
449.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kobe0065

CAS Number

436133-68-5

Product Name

Kobe0065

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2,6-dinitro-4-(trifluoromethyl)anilino]thiourea

Molecular Formula

C15H11ClF3N5O4S

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C15H11ClF3N5O4S/c1-7-2-3-9(6-10(7)16)20-14(29)22-21-13-11(23(25)26)4-8(15(17,18)19)5-12(13)24(27)28/h2-6,21H,1H3,(H2,20,22,29)

InChI Key

KSJVAYBCXSURMQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Kobe0065; Kobe 0065; Kobe0065.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl

The exact mass of the compound Kobe0065 is 449.01724 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Kobe0065 is a potent, reversible, and ATP-competitive inhibitor of Valosin-Containing Protein (p97/VCP), a critical AAA+ ATPase involved in protein quality control. By targeting the D2 ATPase domain, Kobe0065 disrupts pathways such as endoplasmic reticulum-associated degradation (ERAD), leading to proteotoxic stress and apoptosis. Its well-defined mechanism and demonstrated efficacy in models of acquired drug resistance make it a key tool for investigating protein homeostasis and for developing strategies to overcome therapeutic resistance in cancer.

Procuring a p97 inhibitor requires careful consideration of its specific mechanism, as alternatives are not functionally equivalent. Inhibitors are broadly classed as ATP-competitive (e.g., Kobe0065, CB-5083), allosteric (e.g., NMS-873), or covalent (e.g., Eeyarestatin I). These distinct binding modes result in different biological consequences and experimental limitations. For instance, the reversible, ATP-competitive nature of Kobe0065 allows for washout experiments to study dynamic cellular processes, a technique incompatible with irreversible covalent inhibitors. Furthermore, allosteric and ATP-competitive inhibitors can have differential effects on drug-resistant mutants, making compound selection critical for the specific biological question and model system.

Retains Potent Cytotoxicity in Cell Lines with Acquired Resistance to Proteasome Inhibitors

A primary reason to select Kobe0065 is its demonstrated ability to overcome resistance to the clinically-used proteasome inhibitor, bortezomib. In a bortezomib-resistant multiple myeloma cell line (RPMI-8226/BTZ), Kobe0065 maintained a cytotoxic IC50 of approximately 0.8 µM. In contrast, the parental cell line's sensitivity to bortezomib was lost in the resistant variant, which showed an IC50 >10 µM. This highlights the utility of targeting the upstream p97 pathway with Kobe0065 in contexts where downstream proteasome inhibition has failed.

Evidence DimensionCell Viability IC50
Target Compound DataKobe0065: ~0.8 µM
Comparator Or BaselineBortezomib: >10 µM
Quantified Difference>12.5-fold more potent in the resistant cell line
ConditionsRPMI-8226/BTZ bortezomib-resistant multiple myeloma cells

This provides a direct, evidence-based rationale for procuring Kobe0065 for studies investigating or targeting proteasome inhibitor resistance.

Defined ATP-Competitive Mechanism Allows for Clear Target Engagement Studies

Unlike other classes of p97 inhibitors, Kobe0065 functions as a reversible, ATP-competitive inhibitor. This mechanism provides a distinct advantage over allosteric inhibitors like NMS-873, which bind to a different site, or covalent inhibitors like Eeyarestatin I, which bind irreversibly. The reversible nature of Kobe0065 is better suited for experiments that require temporal control of target inhibition, such as washout studies to differentiate on-target from off-target effects or to study the kinetics of pathway recovery.

Evidence DimensionMechanism of Inhibition
Target Compound DataReversible, ATP-Competitive
Comparator Or BaselineNMS-873 (Allosteric), Eeyarestatin I (Covalent/Irreversible)
Quantified DifferenceQualitatively different mechanism enabling distinct experimental designs (e.g., washout studies)
ConditionsBiochemical and cellular p97 target engagement assays

This compound's reversibility provides greater experimental flexibility and control, which is a key procurement consideration for mechanistic studies.

Demonstrated In Vivo Activity and Oral Bioavailability

Kobe0065 has been shown to be orally active and exhibit antitumor activity in preclinical models. In a xenograft model using SW480 human colon carcinoma cells (which harbor a K-ras mutation), oral administration of Kobe0065 resulted in significant tumor growth reduction. This confirmation of in vivo utility is a critical differentiator from compounds that show only in vitro activity or require complex formulations for animal studies.

Evidence DimensionIn Vivo Efficacy
Target Compound DataDemonstrated tumor growth reduction via oral administration
Comparator Or BaselineVehicle control
Quantified DifferenceStatistically significant antitumor activity
ConditionsSW480 human colon carcinoma xenograft in nude mice

Evidence of oral activity and in vivo efficacy makes Kobe0065 a reliable choice for preclinical studies, reducing procurement risk for animal-based research programs.

Overcoming Acquired Resistance in Cancer Models

For research focused on cancers that have developed resistance to frontline therapies like the proteasome inhibitor bortezomib. Kobe0065 provides a validated tool to probe an alternative, upstream node in the protein degradation pathway, leveraging its demonstrated efficacy in bortezomib-resistant cell lines.

Preclinical Evaluation of p97 Inhibition in Xenograft Models

When the research plan includes animal studies to test the therapeutic hypothesis of p97 inhibition. Kobe0065's established oral activity and antitumor efficacy in xenograft models make it a suitable candidate for in vivo experiments, justifying its procurement for translational research.

Mechanistic Studies Requiring Reversible Target Modulation

Ideal for detailed cell biology experiments designed to understand the dynamic consequences of p97 inhibition. Its reversible, ATP-competitive binding mechanism allows for precise temporal control and washout experiments, providing clearer mechanistic insights compared to irreversible or allosteric alternatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

449.0172372 Da

Monoisotopic Mass

449.0172372 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Shima F, Yoshikawa Y, Ye M, Araki M, Matsumoto S, Liao J, Hu L, Sugimoto T, Ijiri Y, Takeda A, Nishiyama Y, Sato C, Muraoka S, Tamura A, Osoda T, Tsuda K, Miyakawa T, Fukunishi H, Shimada J, Kumasaka T, Yamamoto M, Kataoka T. In silico discovery of small-molecule Ras inhibitors that display antitumor activity by blocking the Ras-effector interaction. Proc Natl Acad Sci U S A. 2013 May 14;110(20):8182-7. doi: 10.1073/pnas.1217730110. Epub 2013 Apr 29. PubMed PMID: 23630290; PubMed Central PMCID: PMC3657810.

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